
3,5-dibromo-N-(2-chlorophenyl)-2-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dibromo-N-(2-chlorophenyl)-2-hydroxybenzamide is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of bromine, chlorine, and hydroxyl groups attached to a benzamide core, making it a compound of interest in both organic chemistry and applied sciences.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-N-(2-chlorophenyl)-2-hydroxybenzamide typically involves the bromination of N-(2-chlorophenyl)-2-hydroxybenzamide. The reaction is carried out under controlled conditions using bromine as the brominating agent. The process involves the following steps:
Starting Material: N-(2-chlorophenyl)-2-hydroxybenzamide.
Bromination: The starting material is treated with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, at a controlled temperature.
Purification: The resulting product is purified using recrystallization or chromatography techniques to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3,5-dibromo-N-(2-chlorophenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atoms, while oxidation and reduction can modify the hydroxyl group.
科学的研究の応用
3,5-dibromo-N-(2-chlorophenyl)-2-hydroxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3,5-dibromo-N-(2-chlorophenyl)-2-hydroxybenzamide involves its interaction with molecular targets and pathways within biological systems. The compound’s bromine and chlorine atoms can form halogen bonds with target proteins, affecting their function. Additionally, the hydroxyl group can participate in hydrogen bonding, further influencing the compound’s activity. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3,5-dibromo-N-(4-bromophenyl)-2-hydroxybenzamide
- 3,5-dibromo-N-(2-methylphenyl)-2-hydroxybenzamide
- 3,5-dibromo-N-(4-chlorophenyl)-2-hydroxybenzamide
Uniqueness
3,5-dibromo-N-(2-chlorophenyl)-2-hydroxybenzamide is unique due to the specific arrangement of bromine, chlorine, and hydroxyl groups on the benzamide core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
6149-60-6 |
|---|---|
分子式 |
C13H8Br2ClNO2 |
分子量 |
405.47 g/mol |
IUPAC名 |
3,5-dibromo-N-(2-chlorophenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C13H8Br2ClNO2/c14-7-5-8(12(18)9(15)6-7)13(19)17-11-4-2-1-3-10(11)16/h1-6,18H,(H,17,19) |
InChIキー |
FHSUQICSJNEUKE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C(=CC(=C2)Br)Br)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



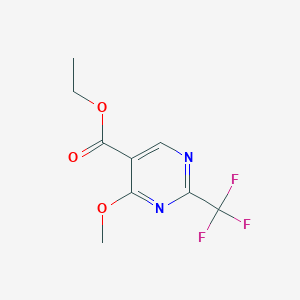
![4-[3,5-Bis(trifluoromethyl)anilino]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B13999087.png)
![1-Phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazole-4,5-dione](/img/structure/B13999094.png)
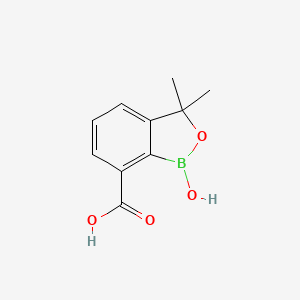
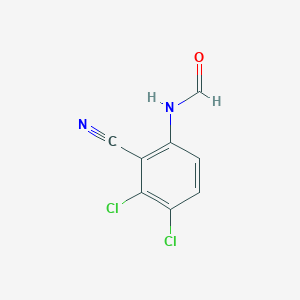
![Benzene,[bromo[(phenylmethyl)sulfonyl]methyl]-](/img/structure/B13999105.png)
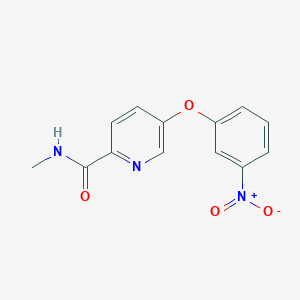

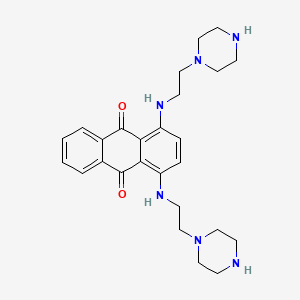
![4-[2-(Propan-2-ylamino)ethyl]phenol](/img/structure/B13999137.png)
![Benzeneacetic acid, a-[(ethylamino)carbonyl]-, methylester](/img/structure/B13999141.png)
![2-Methoxy-4-[(4-methylphenyl)sulfonyloxymethyl]-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B13999150.png)

